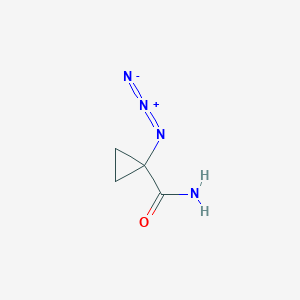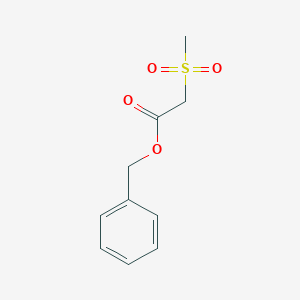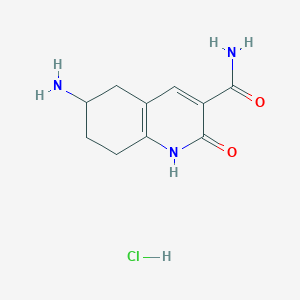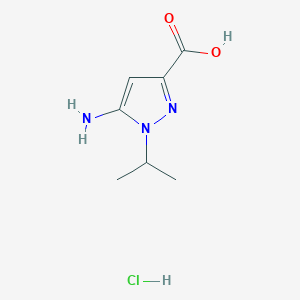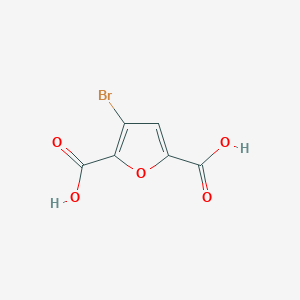
3-Bromofuran-2,5-dicarboxylic acid
Übersicht
Beschreibung
3-Bromofuran-2,5-dicarboxylic acid is an organic compound with the molecular formula C6H3BrO5. It is a derivative of furan, a heterocyclic compound, and contains two carboxylic acid groups and a bromine atom attached to the furan ring.
Wirkmechanismus
Target of Action
Fpcs, including 2,5-furandicarboxylic acid, have been used to synthesize a wide range of compounds .
Mode of Action
It’s known that furan derivatives can participate in a variety of chemical reactions, contributing to the synthesis of numerous bio-based materials .
Biochemical Pathways
Furan derivatives are known to be involved in the synthesis of a wide array of compounds, suggesting their involvement in multiple biochemical pathways .
Result of Action
Furan derivatives are known to be versatile in their applications, suggesting a broad range of potential effects .
Action Environment
The synthesis of furan derivatives is known to be influenced by various factors, including temperature and the presence of catalysts .
Biochemische Analyse
Biochemical Properties
3-Bromofuran-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of bio-based materials and polymers. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex organic molecules. For instance, it can act as a substrate for enzymes involved in oxidative reactions, leading to the formation of intermediates that are crucial for further biochemical transformations . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which stabilize the reaction intermediates and enhance the efficiency of the biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involvedFor example, it has been observed to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . For instance, this compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels. These studies are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its conversion into other furan derivatives through oxidative reactions catalyzed by specific enzymes . These reactions often involve the transfer of electrons and the formation of intermediate compounds that are further processed by the cell. The compound’s involvement in these pathways can influence the overall metabolic flux and the levels of certain metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with other biomolecules, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. The compound’s localization can also affect its stability and interactions with other biomolecules, further modulating its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromofuran-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the bromination of furan-2,5-dicarboxylic acid. This reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 3-position of the furan ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions. These reactions are carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromofuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan ring or the carboxylic acid groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as bifuran derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted furans depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
3-Bromofuran-2,5-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Furan-2,5-dicarboxylic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromofuran: Contains a bromine atom but lacks the carboxylic acid groups, limiting its applications in synthesis.
2,5-Furandicarboxylic Acid: Similar structure but without the bromine atom, used in the production of bio-based plastics.
Uniqueness: 3-Bromofuran-2,5-dicarboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid groups, making it a versatile intermediate in organic synthesis and materials science .
Eigenschaften
IUPAC Name |
3-bromofuran-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO5/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJHLXCYVWBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297167 | |
| Record name | 3-Bromo-2,5-furandicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4806-00-2 | |
| Record name | 3-Bromo-2,5-furandicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4806-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,5-furandicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


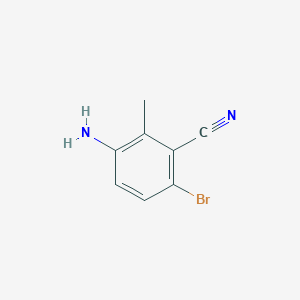
![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
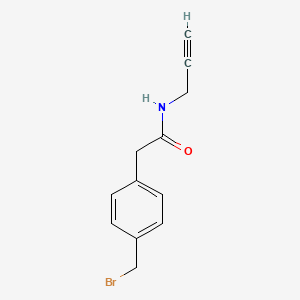


![(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382118.png)
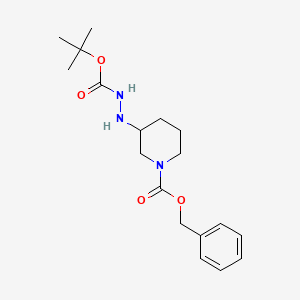
![(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-Trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1382122.png)
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
